

The Cellular Function of TL12-186: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Cellular Impact of the Multi-Kinase Degrader, **TL12-186**.

Abstract

TL12-186 is a potent, Cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases within the cell. By hijacking the ubiquitin-proteasome system, **TL12-186** offers a powerful tool for studying kinase biology and presents a promising therapeutic modality for diseases driven by kinase hyperactivity. This technical guide provides a comprehensive overview of the function of **TL12-186** in cells, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental procedures used to characterize its activity.

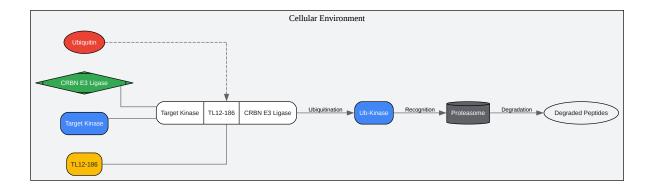
Introduction

Targeted protein degradation has emerged as a transformative therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of target proteins. **TL12-186** is a multi-kinase PROTAC that consists of a promiscuous kinase inhibitor conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This design allows **TL12-186** to recruit a wide range of kinases to the CRBN E3 ligase complex, leading to their ubiquitination and degradation. This guide will delve into the molecular mechanisms of **TL12-186** and provide practical information for researchers utilizing this compound.



Mechanism of Action

TL12-186 functions by inducing the formation of a ternary complex between the target kinase, CRBN, and the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target kinase. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged kinase.



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Caption: Mechanism of action of **TL12-186**-mediated protein degradation.

Quantitative Data

The following tables summarize the key quantitative data reported for **TL12-186**, providing a basis for experimental design and interpretation.

Table 1: Biochemical Activity and Binding Affinity



Parameter	Target	Value	Assay
IC50	CRBN	12 nM	AlphaScreen Engagement Assay[2]
IC50	CDK2/cyclin A	73 nM	Kinase Inhibition Assay[2]
IC50	CDK9/cyclin T1	55 nM	Kinase Inhibition Assay[2]
Inhibition	193 Kinases	>90% at 1 μM	Kinase Selectivity Assay[2]

Table 2: Cellular Degradation of Kinases

Cell Line	Treatment	Degraded Kinases (>50% degradation)
MOLM-14	100 nM for 4 hours	AAK1, AURKA, AURKB, BTK, CDK12, FLT3, FES, FER, PTK2, PTK2B, ULK1, TEC[4]
MOLT-4	100 nM for 4 hours	BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine members of the CDK family

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on **TL12-186**.

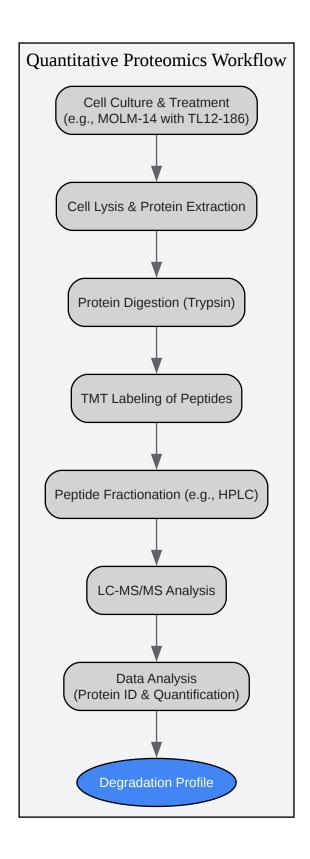
AlphaScreen Assay for CRBN Binding

This protocol describes the measurement of **TL12-186** binding to CRBN using an AlphaScreen assay.









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- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
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